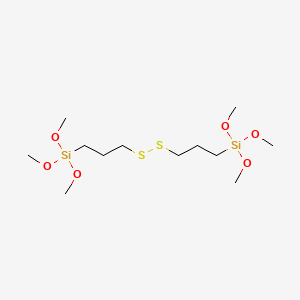![molecular formula C15H15NO B8773193 4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL](/img/structure/B8773193.png)
4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, catalysis, and biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL typically involves the condensation reaction between 4-hydroxybenzaldehyde and 1-phenylethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
化学反応の分析
Types of Reactions
4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
科学的研究の応用
4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL has several applications in scientific research:
作用機序
The mechanism of action of 4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL involves its ability to form complexes with metal ions, which can catalyze various chemical reactions. The imine group can participate in redox reactions, and the phenolic group can undergo electrophilic substitution, making it a versatile compound in both biological and chemical systems .
類似化合物との比較
Similar Compounds
Uniqueness
4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and exhibit significant biological activities. Its phenolic and imine groups provide a versatile platform for various chemical modifications and applications .
特性
分子式 |
C15H15NO |
|---|---|
分子量 |
225.28 g/mol |
IUPAC名 |
4-(1-phenylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H15NO/c1-12(14-5-3-2-4-6-14)16-11-13-7-9-15(17)10-8-13/h2-12,17H,1H3 |
InChIキー |
ROZHGGKQXAOVMK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N=CC2=CC=C(C=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B8773130.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-indazol-3-amine](/img/structure/B8773137.png)
![3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8773140.png)




![tert-butyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8773183.png)


![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B8773208.png)


